1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the fluoro group and the ethyl side chain.
The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. The final step is the coupling of the indole derivative with the pyrrolidine ring and the methoxyphenyl group, typically using amide bond formation reactions under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The fluoro group on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the carbonyl group can yield pyrrolidine-3-ol derivatives .
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H22FN3O3 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22FN3O3/c1-29-18-4-2-3-17(11-18)25-22(28)15-9-21(27)26(13-15)8-7-14-12-24-20-6-5-16(23)10-19(14)20/h2-6,10-12,15,24H,7-9,13H2,1H3,(H,25,28) |
InChI Key |
HWIPECVGAWAJQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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